molecular formula C17H21N3O3 B12711079 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(+-)- CAS No. 90581-90-1

1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(+-)-

Cat. No.: B12711079
CAS No.: 90581-90-1
M. Wt: 315.37 g/mol
InChI Key: SNHYRAFOXWEJNQ-UONOGXRCSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

1H-Pyrrolo(1,2-c)imidazole-5-carboxamide, hexahydro-N,N-diethyl-1,3-dioxo-2-phenyl-, trans-(±)- can be compared with other similar compounds, such as:

    1H-Pyrrolo(1,2-c)imidazole derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Carboxamide derivatives: Compounds with carboxamide groups that exhibit different properties and applications.

    Diethyl-dioxo-phenyl compounds:

Properties

CAS No.

90581-90-1

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

(5S,7aR)-N,N-diethyl-1,3-dioxo-2-phenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide

InChI

InChI=1S/C17H21N3O3/c1-3-18(4-2)15(21)13-10-11-14-16(22)19(17(23)20(13)14)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

SNHYRAFOXWEJNQ-UONOGXRCSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1CC[C@H]2N1C(=O)N(C2=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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